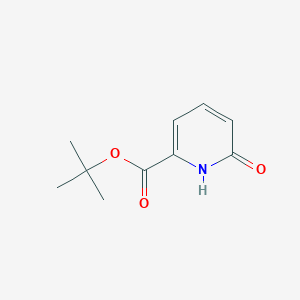
tert-Butyl 6-oxo-1,6-dihydropyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-oxo-1,6-dihydropyridine-2-carboxylate is a chemical compound with significant interest in organic chemistry and pharmaceutical research. This compound is part of the dihydropyridine family, which is known for its diverse biological activities and applications in drug development.
Preparation Methods
The synthesis of tert-Butyl 6-oxo-1,6-dihydropyridine-2-carboxylate typically involves multi-step organic reactions. One common method starts with commercially available starting materials and involves the following steps:
Formation of the Dihydropyridine Ring: The dihydropyridine ring is formed through a cyclization reaction, often using a combination of aldehydes, amines, and β-keto esters under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via esterification, where tert-butyl alcohol reacts with the carboxylic acid group in the presence of a catalyst.
Oxidation: The final step involves the oxidation of the dihydropyridine ring to introduce the oxo group at the 6-position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to increase yield and reduce costs .
Chemical Reactions Analysis
tert-Butyl 6-oxo-1,6-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing groups on the dihydropyridine ring.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 6-oxo-1,6-dihydropyridine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those targeting cardiovascular and neurological disorders.
Industry: The compound is used in the development of agrochemicals and materials science for creating novel polymers and coatings
Mechanism of Action
The mechanism of action of tert-Butyl 6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may act as a calcium channel blocker, affecting ion transport and cellular signaling pathways .
Comparison with Similar Compounds
tert-Butyl 6-oxo-1,6-dihydropyridine-2-carboxylate can be compared with other dihydropyridine derivatives, such as:
tert-Butyl 4-amino-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate: This compound has an amino group at the 4-position, which alters its reactivity and biological activity.
tert-Butyl 6-methyl-3-oxo-3,6-dihydropyridine-1(2H)-carboxylate:
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: This compound features a spirocyclic structure, providing a different chemical scaffold for drug development
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of the dihydropyridine scaffold in chemical and pharmaceutical research.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
tert-butyl 6-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)14-9(13)7-5-4-6-8(12)11-7/h4-6H,1-3H3,(H,11,12) |
InChI Key |
CSCZFCXYXHSHAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















